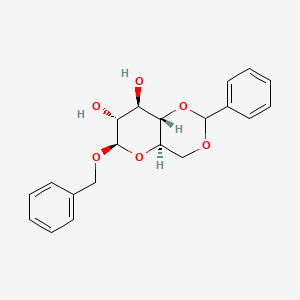

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” is a multifaceted compound with significant potential in drug research and development . It is particularly useful in the growth of anti-inflammatory compounds . It has been used to study a multitude of ailments, including cancer .

Synthesis Analysis

The synthesis of “Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” involves the use of benzylidene acetals as protecting groups in carbohydrate chemistry . The main advantage of benzylidene acetal is the ability for regioselective openings . 4,6-benzylidene acetal can be opened selectively under reductive conditions to yield either free 4-OH or 6-OH .

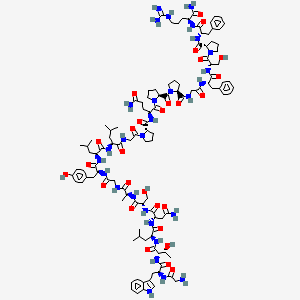

Molecular Structure Analysis

The molecular formula of “Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” is C20H22O6 . Its average mass is 358.385 Da and its monoisotopic mass is 358.141632 Da .

Chemical Reactions Analysis

The chemical reactions involving “Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” are primarily associated with its role as a protecting group in carbohydrate chemistry . The 4,6-benzylidene acetal can be selectively opened under reductive conditions .

Applications De Recherche Scientifique

Glycosylation Studies

This compound plays a significant role in the study of glycosylations, specifically thioglycoside-based glycosylations . It’s used to understand the influence of different protecting groups on the stereochemical outcome of these reactions .

Synthesis of Different Sugars

“Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” is used as a chiral building block and an important intermediate in the preparation of different sugars . This makes it a crucial component in carbohydrate chemistry.

Pharmaceutical Research

This compound is used as an intermediate in pharmaceutical research . It’s involved in the synthesis of various drug molecules, contributing to the development of new therapeutic agents.

Anti-inflammatory Compounds

It’s particularly valuable in the growth of anti-inflammatory compounds . This suggests its potential use in the development of treatments for conditions involving inflammation.

Acetal/Ketal Group Manipulation

The compound is used in studies involving the cleavage of acetal/ketal groups . Specifically, it’s used in experiments exploring the efficient removal of these groups with the assistance of certain chemicals .

Selective Protection and Deprotection

In the synthesis of orthogonally protected glycosyl building blocks, which are key in the synthesis of oligosaccharides, this compound is used for selective protection and deprotection . This involves the manipulation of the 4,6-O-benzylidene group, making it a valuable tool in the field of glycochemistry .

Mécanisme D'action

Target of Action

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside is a chiral building block and an important intermediate in the preparation of various sugars . .

Mode of Action

The compound is involved in regioselective reductive openings of the 4,6-O-benzylidene-type acetals of hexopyranosides to the corresponding benzyl-type ethers, which are important methods in carbohydrate chemistry . This transformation requires a hydride donor reagent in combination with a protic or a Lewis acid .

Biochemical Pathways

The compound plays a significant role in the synthesis of various sugars, indicating its involvement in carbohydrate chemistry . .

Result of Action

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside is esteemed for its multifaceted attributes with its indispensability arising within drug research and development, specifically nurturing the growth of anti-inflammatory compounds . .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4aR,6R,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-YMUIMLINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)

![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)